UNC3133
Description
Overview of UNC3133 as an Investigational Chemical Compound
This compound is an investigational chemical compound recognized as a potent and selective inhibitor of Mer tyrosine kinase (MerTK) medkoo.comnih.gov. It is characterized as a macrocyclic pyrrolopyrimidine, developed through a structure-based drug design approach nih.govresearchgate.net. Preclinical evaluations of this compound have detailed its inhibitory profile, demonstrating an IC50 of 3.0 nM against MerTK. Its activity against other related kinases includes IC50 values of 17 nM for Axl, 31 nM for Tyro3, and 6.6 nM for FLT3 medkoo.com. In a mouse pharmacokinetic study, this compound exhibited a half-life of 1.6 hours and an oral bioavailability of 16% nih.govresearchgate.net. The compound's development is part of broader research efforts aimed at identifying agents capable of effectively modulating the activity of the MerTK protein, which is frequently found to be aberrantly activated in various disease states unclineberger.org.
Data Table: this compound Inhibitory Activity
| Kinase | IC50 (nM) |
| MerTK | 3.0 medkoo.com |
| Axl | 17 medkoo.com |
| Tyro3 | 31 medkoo.com |
| FLT3 | 6.6 medkoo.com |
Significance of MerTK and the TAM Kinase Family in Biological Systems
The TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases is critical for maintaining cellular homeostasis and regulating a diverse array of biological processes researchgate.netnih.govphysiology.orgvirosin.org.
TYRO3, AXL, and MERTK are integral to fundamental cellular functions such as cell survival, proliferation, migration, phagocytosis, and the efficient clearance of metabolic byproducts and apoptotic cellular debris, a process termed efferocytosis researchgate.netnih.govphysiology.orgvirosin.org. Beyond these roles, they also serve as crucial negative feedback regulators that mitigate the expression of proinflammatory molecules, thereby preventing autoimmune responses and modulating the inflammatory cascades associated with tissue injury nih.govphysiology.orgvirosin.orgguidetopharmacology.orgspringermedizin.de.
Activation of TAM receptors is mediated by specific ligands, primarily the vitamin K-dependent growth arrest-specific protein 6 (Gas6) and protein S (Pros1) nih.govvirosin.orgtandfonline.com. Upon ligand binding, these receptors undergo autophosphorylation, initiating downstream signaling cascades, notably involving the PI3K/Akt and MAPK pathways, which subsequently regulate gene transcription tandfonline.comd-nb.infonih.gov.
The expression patterns of TAM receptors vary considerably across different cell types and tissues. For instance, Axl is broadly distributed, whereas MERTK is predominantly found in hematopoietic cells and specialized epithelial tissues, including the retinal pigmental epithelium and Sertoli cells physiology.org. Tyro3 exhibits strong expression within the central nervous system physiology.org. In the hepatic system, MERTK is expressed in Kupffer cells and sinusoidal endothelial cells, Axl is present in all three major cell types (Kupffer cells, sinusoidal endothelial cells, and hepatocytes), and Tyro3 is confined to resident macrophages physiology.org. Notably, circulating monocytes express both MERTK and Axl, while Kupffer cells are recognized as the primary producers of Gas6 in healthy livers physiology.org.
Aberrant expression or dysregulated activation of MerTK has been closely associated with a range of pathological conditions, particularly various cancers and autoimmune disorders nih.govphysiology.orgtandfonline.comd-nb.infomdpi.comresearchgate.net. In numerous hematological and solid tumors, including acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), melanoma, and glioblastoma, MerTK is found to be aberrantly elevated, contributing to cancer cell survival, chemoresistance, and invasive motility nih.govunclineberger.orgtandfonline.commdpi.comresearchgate.netoup.com. For example, MerTK is overexpressed in nearly all AML cell lines and patient samples, ranging from 80% to 100% researchgate.net. In tumor cells, MerTK activation can enhance survival signaling and stimulate downstream pathways such as ERK1/2 and AKT, thereby promoting tumor growth researchgate.netnih.gov.
Furthermore, MerTK plays a significant role within the tumor microenvironment. It facilitates the engulfment of apoptotic material by macrophages (efferocytosis) and fosters an anti-inflammatory response, which, paradoxically, can suppress the host's antitumor innate immune responses nih.govnih.govnih.gov. Inhibition of MerTK has been observed to lead to a reduction in immunosuppressive M2 macrophages, an increase in T cell infiltration into tumors, and synergistic effects when combined with anti-PD-1 checkpoint therapeutics nih.gov. MerTK activation also promotes the polarization of M2c macrophages, further contributing to tumor growth and immune suppression nih.gov. Research suggests that pharmacological inhibition of MerTK in glioblastoma cells holds promise as a therapeutic strategy oup.com.
Beyond cancer, the systemic absence of TAM receptors can result in the widespread accumulation of apoptotic cells and the production of autoantibodies, contributing to systemic autoimmunity researchgate.netvirosin.orgguidetopharmacology.orgd-nb.info. MerTK dysregulation has also been linked to chronic inflammation observed in the pathology of Alzheimer's disease springermedizin.de.
Historical Context of Kinase Inhibitor Research and Macrocyclic Design Principles
The field of kinase inhibitor research experienced a significant surge following the U.S. Food and Drug Administration (FDA) approval of Imatinib in 2001, marking a pivotal moment in the development of targeted cancer treatments nih.gov. Protein kinases are central to numerous cellular signaling processes, making them highly attractive targets for drug development researchgate.netresearchgate.net. However, many conventional small-molecule kinase inhibitors have encountered limitations such as insufficient target selectivity, poor solubility, and the emergence of drug resistance researchgate.net.
To overcome these challenges, medicinal chemists have increasingly adopted macrocyclization as a strategic approach in drug design nih.govresearchgate.netresearchgate.netchimia.chbohrium.com. Macrocycles are cyclic compounds that offer distinct advantages over their acyclic counterparts, including enhanced binding affinity, improved selectivity, and more favorable pharmacokinetic properties nih.govresearchgate.netresearchgate.netbohrium.comnih.gov. These benefits are often attributed to their pre-organized conformational structures, which can lead to high affinity and selectivity for target proteins while maintaining adequate bioavailability for intracellular penetration researchgate.netnih.gov.
Properties
Molecular Formula |
C30H44N6O |
|---|---|
Molecular Weight |
504.723 |
SMILES |
OC(CCCC1)CCCCCCCNC2=NC=C3C(N1C=C3C4=CC=C(CN5CCN(C)CC5)C=C4)=N2 |
Appearance |
Solid powder |
Synonyms |
UNC3133; UNC-3133; UNC 3133.; 15-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-17H-2-aza-1(2,7)-pyrrolo[2,3-d]pyrimidinacyclotetradecaphan-10-ol |
Origin of Product |
United States |
Rational Design and Chemical Synthesis Research of Unc3133
Structure-Based Design Principles for MerTK Inhibitors
UNC3133 was developed using a structure-based drug design approach specifically aimed at inhibiting MerTK. MerTK is a receptor tyrosine kinase that is aberrantly elevated in various tumor cells and plays a crucial anti-inflammatory role in the innate immune system. The inhibition of MerTK offers a dual therapeutic effect against MerTK-expressing tumors by reducing cancer cell survival and redirecting the innate immune response.
The design strategy focused on developing novel and potent macrocyclic pyrrolopyrimidines. X-ray crystallographic studies of macrocyclic analogues, such as analogue 3, in complex with MerTK, confirmed that these compounds bind effectively within the ATP binding pocket of the MerTK protein. This binding mode was anticipated during the design phase, highlighting the success of the structure-based approach.
Synthetic Methodologies for Macrocyclic Pyrrolopyrimidines
The synthesis of macrocyclic pyrrolopyrimidines, including this compound, involves specialized chemical methodologies designed to construct the complex macrocyclic ring structure. Key steps in building these macrocycles often involve amide bond formation or ruthenium (Ru)-catalyzed ring metathesis reactions.
More broadly, synthetic protocols for medium-sized macrocycles, which are often difficult to achieve, have introduced a rapid macrocyclization utilizing a two-step, one-pot approach. This method is based on orthogonal multicomponent reaction (MCR) tactics, specifically Ugi and Groebke-Blackburn-Bienaymé reactions, employing isocyanides tethered to alkyl tosylates. Another notable methodology for constructing macrocycles with a pyrazolopyrimidine scaffold involves a double copper-catalyzed alkyne–azide cycloaddition (CuAAC) reaction, leading to 18-atom macrocycles.
Key Synthetic Transformations and Intermediate Derivations
For the pyrrolopyrimidine core, a key starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is reactive at the C-4 position for nucleophilic aromatic substitutions and cross-couplings, and at N-7 for alkylation, arylation, or glycosylation.
Specific transformations in the synthesis of related macrocyclic compounds, such as those with a pyrazolopyrimidine scaffold, include iodination at the C3 position using N-iodosuccinimide, followed by alkylation with propargyl bromide to introduce the first alkyne group. The assembly of the dialkyne intermediate with 1,3-bis(azidomethyl)benzene (B14322997) is then achieved using copper iodide, sodium ascorbate, and triethylamine (B128534) to form the macrocyclic ring. Further functionalization may involve palladium-catalyzed cross-coupling and Boc deprotection steps.
Challenges in Macrocycle Synthesis for Biological Research
Macrocyclization reactions present significant challenges in organic synthesis, often resulting in low synthetic yields. To mitigate intermolecular reactions and entropy-driven limitations, high dilutions are typically required during these cyclization steps. The ring-closing reaction, a critical step in macrocycle formation, is particularly challenging, with its efficiency and yield being highly dependent on the size and geometry of the bridging linker.
Despite these synthetic hurdles, macrocycles have gained increasing interest in medicinal chemistry due to their ability to expand the chemical space for drug discovery. Macrocyclization can favorably alter the biological and physicochemical properties, as well as enhance selectivity, compared to their acyclic analogues.
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Comprehensive structure-activity relationship (SAR) analyses have been instrumental in elucidating the inhibitory mechanism of this compound and its analogues against MerTK. This compound, identified as compound 16 in some studies, serves as a lead compound in this class of MerTK inhibitors.
This compound demonstrates potent inhibitory activity across the TAM (Tyro3, Axl, MerTK) family of kinases. It exhibits IC values of 3.0 nM for Mer, 6.8 nM for Flt3, 31 nM for Tyro3, and 17 nM for Axl. The X-ray crystal structure of macrocyclic analogue 3 in complex with MerTK confirmed its binding within the ATP binding pocket of the MerTK protein.
Table 1: Inhibitory Activity of this compound against Kinases
| Kinase | IC₅₀ (nM) |
| Mer | 3.0 |
| Flt3 | 6.8 |
| Tyro3 | 31 |
| Axl | 17 |
Chemical Modifications and Their Impact on Biological Activity
SAR studies have explored various chemical modifications to this compound and its analogues to optimize their biological activity and pharmacokinetic properties. In this compound (analogue 16), the R group is positioned to project out of the MerTK active site, interacting primarily with the solvent. Although this interaction is mostly solvent-exposed, modifications to the R group can significantly influence the inhibitor's activity and can be utilized to fine-tune solubility and other pharmacokinetic characteristics.
For instance, replacing the R group with a phenyl group, as seen in analogue 22, resulted in a substantial decrease in MerTK activity, making it 47-fold weaker than this compound. Conversely, the introduction of small substituents, such as fluoro or methoxyl groups, on the phenyl ring did not significantly alter MerTK activity, with effects remaining within a 2-fold range. However, larger substituents on the phenyl ring were observed to significantly enhance MerTK activity.
The core pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine (B156593), a characteristic feature found in numerous ATP-competitive kinase inhibitors. Further SAR insights from other MerTK inhibitors, such as UNC2025, indicate that the butylamine (B146782) group at the C6 position can be substituted with other aliphatic groups while maintaining Mer potency. Additionally, substituents at the C3 position, which are oriented towards the solvent front, can be modified to improve solubilizing properties.
Computational Approaches in SAR Elucidation
Computational methods play a crucial role in the elucidation of SAR and in the broader context of rational drug design, from the initial identification of hits to the optimization of lead compounds. Molecular docking studies, for example, have been extensively performed to gain a deeper understanding of the inhibitory mechanisms of MerTK inhibitors.
Techniques such as ligand-based and structure-based virtual screening are widely employed in drug discovery efforts. Docking programs are particularly useful for identifying potential ligands from chemical libraries, predicting their binding modes within the target protein, and refining the understanding of protein-ligand interactions. Complementing these static structural predictions, molecular dynamics (MD) simulations are utilized to model the dynamic behavior of protein complexes under physiological conditions, providing valuable insights into their conformational flexibility and stability. Furthermore, pharmacophore-based 3D-QSAR (three-dimensional quantitative structure-activity relationship) modeling and virtual screening have been applied in the discovery and optimization of MerTK inhibitors.
Molecular Mechanisms of Action of Unc3133
Target Identification and Selectivity Profiling
UNC3133 functions as a small molecule inhibitor primarily targeting the Mer tyrosine kinase (MerTK), a member of the TAM family of receptor tyrosine kinases, which also includes Tyro3 and Axl researchgate.netnih.gov. Its inhibitory profile extends to Flt3 kinase as well researchgate.netrsc.org.
This compound demonstrates potent inhibitory activity against Mer, Flt3, Tyro3, and Axl kinases, with varying degrees of potency. Specifically, this compound exhibits IC50 values of 3.0 nM for Mer, 6.8 nM for Flt3, 31 nM for Tyro3, and 17 nM for Axl researchgate.netrsc.org. This data highlights its strongest inhibitory effect on MerTK, followed by Flt3, Axl, and Tyro3. researchgate.netrsc.org
Table 1: Inhibitory Activity (IC50) of this compound Against Key Kinases
| Kinase | IC50 (nM) researchgate.netrsc.org |
| Mer | 3.0 |
| Flt3 | 6.8 |
| Axl | 17 |
| Tyro3 | 31 |
While this compound shows potent inhibition against its primary targets, particularly MerTK, broader kinome-wide selectivity is an important consideration for kinase inhibitors researchgate.netchemrxiv.org. Macrocyclic compounds, including analogues of this compound, have been noted to not always possess high selectivity across the entire kinome nih.gov. However, this compound has demonstrated good selectivity for MerTK over other TAM family members researchgate.netresearchgate.net. The development of selective kinase inhibitors can be challenging due to the conserved nature of the ATP-binding pocket across different kinases researchgate.netchemrxiv.org.
Biochemical Inhibition Mechanisms
The biochemical mechanism of action of this compound involves its interaction with the ATP-binding site of its target kinases.
This compound acts as an ATP-competitive inhibitor of Flt3 targetmol.cn. This means that this compound binds to the ATP-binding pocket of the kinase, thereby competing with and preventing the binding of adenosine (B11128) triphosphate (ATP) nih.govmdpi.com. By occupying this crucial site, this compound effectively blocks the catalytic activity of the kinase, preventing substrate phosphorylation nih.govmdpi.com. The pyrrolo[2,3-d]pyrimidine nucleus, a core structural component of this compound, is a deaza-isostere of adenine (B156593) (a component of ATP) and is frequently found in ATP-competitive inhibitors of various kinases researchgate.net. X-ray crystal structures of macrocyclic analogues of this compound complexed with MerTK have confirmed their binding within the ATP binding pocket researchgate.netnih.gov.
Structural biology techniques, particularly X-ray crystallography, have been instrumental in elucidating the precise binding interactions between this compound and its target kinases nih.govmigrationletters.com. X-ray crystal structures of macrocyclic analogues, such as analogue 3, when complexed with MerTK, have revealed that these compounds bind within the ATP binding pocket of the MerTK protein researchgate.netnih.govacs.org. This structural information is crucial for understanding the molecular basis of their inhibitory activity and for guiding further rational drug design migrationletters.com.
Structural studies have identified specific amino acid residues within the kinase binding pocket that are critical for the interaction with inhibitors like this compound. For MerTK, hinge region residues such as Pro672 and Met674 have been identified as highly important for MerTK inhibition and for binding to co-crystallized inhibitors researchgate.net. These residues play a key role in forming the precise interactions that enable this compound to effectively inhibit MerTK activity researchgate.net.
Structural Insights into this compound-Kinase Binding Interactions (e.g., X-ray Crystallography)
Downstream Signaling Pathway Modulation
This compound exerts its biological effects by targeting MerTK, a key regulator of multiple intracellular signaling cascades. The inhibition of MerTK by this compound leads to a cascade of modulations in downstream pathways that are typically activated by MerTK, influencing fundamental cellular behaviors. nih.govmdpi.comd-nb.info
Protein phosphorylation is a critical regulatory mechanism in cellular signaling, acting as a molecular switch to alter protein function, cellular location, or association with other proteins. rsc.orgmdpi.com MerTK itself is a tyrosine kinase, and its activation involves ligand-binding induced auto-phosphorylation, which then influences a range of downstream signaling pathways. nih.gov this compound, by inhibiting MerTK, directly impacts the phosphorylation status of MerTK and, consequently, the phosphorylation of various downstream signaling molecules that are substrates or effectors of MerTK-mediated signaling. For instance, GAS6-induced AKT phosphorylation has been identified as a specific pharmacodynamic marker for MerTK kinase inhibitors, including this compound, in human melanoma G361 cells. d-nb.info This indicates that this compound's inhibitory action reduces the phosphorylation of AKT, a key event in the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR pathway is a central intracellular signaling pathway crucial for regulating cell cycle, proliferation, survival, invasion, migration, apoptosis, glucose metabolism, and DNA repair. mdpi.comd-nb.info MerTK activation is known to signal through this pathway, leading to increased cell growth and proliferation. nih.govmdpi.com this compound, as a MerTK inhibitor, disrupts this activation. Specifically, MerTK has been identified as an activator of AKT, a core component of the PI3K/Akt/mTOR cascade. nih.gov The phosphorylation and subsequent activation of AKT, which can then phosphorylate downstream targets like mTOR, are critical for promoting cell growth and proliferation. mdpi.comgoogle.com By inhibiting MerTK, this compound effectively attenuates the activation of the PI3K/Akt/mTOR pathway, thereby modulating these cellular processes. nih.govmdpi.comd-nb.info
The Signal Transducer and Activator of Transcription (STAT) family of proteins are transcription factors that play essential roles in regulating physiological cell processes such as proliferation, differentiation, apoptosis, and angiogenesis. MerTK activation leads to the activation of the JAK/STAT signaling pathway. nih.govd-nb.info STAT3, in particular, is a significant signaling molecule for many cytokines and growth factor receptors, activated by phosphorylation at Tyr705, which prompts its dimerization, nuclear translocation, and DNA binding. By inhibiting MerTK, this compound interferes with the upstream signals that would typically activate STAT family members, thereby influencing their transcriptional regulatory functions and downstream cellular responses. nih.govd-nb.info
Cell migration is a complex process involving the coordinated action of various proteins that regulate cytoskeletal dynamics and cell adhesion. MerTK signaling has been implicated in processes such as cell migration and metastasis. nih.govmdpi.com By inhibiting MerTK, this compound can modulate the activity or expression of proteins associated with cell migration. While specific migration-associated proteins directly affected by this compound were not detailed in the provided search results, the general role of MerTK in promoting cell mobility suggests that its inhibition would lead to a reduction in migratory capabilities. mdpi.com
MerTK itself functions to promote tumor cell survival. nih.gov The PI3K/Akt/mTOR signaling pathway, which is activated by MerTK and subsequently inhibited by this compound, is critical for cell survival. mdpi.comd-nb.infogoogle.com Therefore, the inhibition of MerTK by this compound is associated with a reduction in cancer cell survival. acs.org This effect is a direct consequence of disrupting the pro-survival signals that MerTK typically propagates through pathways like PI3K/Akt/mTOR and MAPK/ERK.
Table 1: this compound Inhibition Profile (IC50 values)
| Target | IC50 (nM) |
| MerTK | 3.0 |
| Flt3 | 6.8 |
| Tyro3 | 31 |
| Axl | 17 |
Despite a comprehensive search for the chemical compound “this compound,” no specific data or research findings related to its application in cellular and in vitro research were found. The searches did not yield any information on the use of UNC3134 in phospho-MerTK cellular ELISA assays, high-throughput screening, or its impact on cell viability, apoptosis, or cell migration and invasion.
The conducted searches provided general information about the methodologies mentioned in the requested outline, such as ELISA and high-throughput screening, and discussed the role of the MerTK protein in various cellular processes. Additionally, information was found on other chemical compounds that target MerTK, including UNC2025, MRX-2843, and UNC5293. However, no scientific literature or data repository could be located that specifically details the research applications of this compound.
Therefore, this article cannot be generated as requested due to the absence of publicly available information on the chemical compound “this compound.”
Cellular and in Vitro Research Applications of Unc3133
Impact on Cellular Phenotypes in Research Models
Analysis of Chemoresistance Mechanisms in Cell Lines
The development of resistance to chemotherapy is a primary obstacle in cancer treatment, and in vitro cell line models are crucial for investigating the underlying molecular mechanisms. nih.govnih.gov The receptor tyrosine kinase MerTK, the target of UNC3133, has been identified as a significant contributor to chemoresistance in various cancers, including non-small cell lung cancer (NSCLC). nih.govmdpi.com Its role involves enhancing pro-survival signaling pathways that allow cancer cells to evade the cytotoxic effects of traditional chemotherapeutic agents. nih.gov
In experimental settings, the analysis of chemoresistance often involves comparing parental, drug-sensitive cell lines with their chemoresistant counterparts, which are developed by exposing the cells to gradually increasing concentrations of a cytotoxic drug. nih.gov The inhibition of MerTK in such models is a key research strategy. Studies have shown that knocking down MerTK can improve sensitivity to chemotherapeutic agents by promoting apoptosis. mdpi.com For instance, a monoclonal antibody targeting MerTK was found to increase the chemosensitivity of NSCLC cells to carboplatin. mdpi.com
This compound, as a specific inhibitor of MerTK, serves as a tool in these cellular models to dissect the signaling pathways governed by MerTK that contribute to drug resistance. By treating chemoresistant cell lines with this compound, researchers can assess whether the inhibition of MerTK activity is sufficient to restore sensitivity to agents like platinum-based drugs. This approach helps to validate MerTK as a therapeutic target for overcoming chemoresistance and to understand the specific downstream effectors, such as the PI3K/AKT pathway, that mediate this resistance. nih.gov
Table 1: MerTK's Role in Chemoresistance in Cellular Models
| Cancer Type | Chemotherapeutic Agent | Effect of MerTK Inhibition/Knockdown |
|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | Carboplatin | Increased chemosensitivity mdpi.com |
| Various Solid Tumors | Cytotoxic Chemotherapies | Increased sensitivity nih.gov |
Studies on Colony Formation in Cultured Cells
The colony formation assay is a fundamental in vitro method used to determine the long-term survival and proliferative capacity of single cells after treatment with cytotoxic agents. nih.gov This assay measures the ability of an individual cell to proliferate into a colony, which is typically defined as a cluster of at least 50 cells. nih.gov It is considered a gold standard for assessing the impact of cancer therapies on cell reproductive viability.
The MerTK signaling pathway is known to regulate cellular functions critical for survival and proliferation. nih.gov Therefore, inhibiting this pathway is expected to reduce the clonogenic survival of cancer cells that depend on MerTK signaling. In research applications, this compound can be used to treat cultured cancer cells before or during the colony formation process. A reduction in the number and/or size of colonies formed in the presence of this compound, compared to untreated control cells, would indicate that MerTK inhibition impairs the cells' ability to sustain the proliferation required for colony formation. Such experiments are vital for establishing the cytostatic or cytotoxic effects of MerTK inhibition in specific cancer cell lines.
Table 2: Illustrative Data from a Colony Formation Assay with a MerTK Inhibitor
| Cell Line | Treatment Group | Number of Colonies (Mean) |
|---|---|---|
| Cancer Cell Line X | Control (Vehicle) | 150 |
Research on Resistance Mechanisms in Cellular Models
This compound in Investigating EGFR Tyrosine Kinase Inhibitor Resistance Models
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a major clinical challenge in the treatment of EGFR-mutant NSCLC. frontiersin.orgnih.gov While first- and second-generation TKIs are often overcome by the T790M mutation, resistance to third-generation TKIs like osimertinib (B560133) involves a more diverse set of mechanisms, including the activation of bypass signaling pathways. frontiersin.org
The MerTK receptor has emerged as a key mediator of this bypass signaling. mdpi.comresearchgate.net MerTK and EGFR share common downstream signaling pathways, including PI3K/AKT and MAPK/ERK, which promote cell survival. mdpi.comresearchgate.net In EGFR-TKI resistant models, cancer cells can become dependent on MerTK signaling for their survival and proliferation when the EGFR pathway is blocked. researchgate.net For example, overexpression of MerTK has been shown to induce resistance to erlotinib (B232) in an EGFR-TKI-sensitive cell line. mdpi.com
Specific MerTK inhibitors are used extensively in these resistance models. For instance, the MerTK inhibitor UNC2025 has been shown to induce apoptosis in NSCLC cell lines that carry the EGFR T790M resistance mutation. mdpi.com Another inhibitor, MRX-2843, was found to re-sensitize NSCLC cells to osimertinib, and the combination of the two agents could prevent the growth of resistant xenografts. researchgate.netnih.gov As a potent MerTK inhibitor, this compound is utilized in similar experimental models to investigate how MerTK activation allows cancer cells to survive EGFR-targeted therapy and to test the hypothesis that dual inhibition of EGFR and MerTK can overcome or prevent the development of resistance.
Role of MerTK in Drug Resistance Pathways in Experimental Settings
MerTK plays a multifaceted role in drug resistance by providing an alternative, or "bypass," route for activating critical pro-survival signaling cascades when the primary oncogenic driver is inhibited. nih.govresearchgate.net This mechanism is not limited to EGFR inhibitors but has also been observed in the context of other targeted therapies.
A key resistance mechanism involves the upregulation of MerTK itself in response to the inhibition of another kinase. For example, in preclinical models of head and neck squamous cell carcinoma and triple-negative breast cancer, inhibition of the TAM family kinase AXL led to increased MerTK expression. nih.gov This compensatory upregulation of MerTK was sufficient to confer resistance to AXL inhibitors. In these experimental settings, the subsequent inhibition of MerTK was shown to re-sensitize the cancer cells to the AXL-targeting agents. nih.gov
The central signaling pathways downstream of MerTK that mediate this resistance are the PI3K/AKT and MAPK/ERK pathways. mdpi.comresearchgate.net When a primary therapeutic agent blocks a specific oncogenic kinase, the cancer cell can adapt by activating MerTK, which then sustains the signaling flux through these essential survival pathways, rendering the initial therapy ineffective. nih.govresearchgate.net Therefore, in vitro studies using specific inhibitors are critical to confirming the role of MerTK as a key node in these resistance networks.
Identification and Validation of Pharmacodynamic Markers in In Vitro Systems
Phosphorylated AKT as a Readout for Mer Kinase Activity
A critical component of developing targeted kinase inhibitors is the identification of reliable pharmacodynamic (PD) markers that can confirm the drug is engaging its target and modulating the intended signaling pathway within the cell. nih.govnih.gov For MerTK inhibitors, direct measurement of the phosphorylation status of the MerTK receptor itself can be challenging because the phosphorylated form is often unstable.
Research has identified phosphorylated AKT (pAKT) as a robust and specific downstream pharmacodynamic marker for Mer kinase activity. nih.gov The PI3K/AKT pathway is a well-established signaling cascade downstream of MerTK. nih.govmdpi.com Activation of MerTK by its ligand, such as GAS6, leads to the phosphorylation and activation of AKT. researchgate.net This link has been exploited to create reliable in vitro assays to measure the potency of MerTK inhibitors.
In these systems, the cellular activity of Mer-selective inhibitors, including compounds from the same series as this compound, has been evaluated by measuring their ability to block ligand-induced AKT phosphorylation. nih.gov By treating cancer cells that express MerTK with a compound like this compound and then stimulating the pathway with GAS6, researchers can quantify the level of pAKT. A potent inhibitor will cause a significant dose-dependent decrease in pAKT levels, providing a clear and measurable readout of on-target MerTK inhibition within a cellular context. This method is crucial for validating the biological activity of new compounds and for determining their effective concentrations in in vitro models. nih.govnih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name | Description |
|---|---|
| This compound | A selective MerTK inhibitor. |
| Carboplatin | A platinum-based chemotherapy agent. mdpi.com |
| Erlotinib | A first-generation EGFR tyrosine kinase inhibitor. mdpi.com |
| Osimertinib | A third-generation EGFR tyrosine kinase inhibitor. researchgate.netnih.gov |
| UNC2025 | A specific MerTK inhibitor. mdpi.com |
Limited Publicly Available Data on the Chemical Compound this compound
The compound is mentioned in the context of the development of novel structures for MERTK inhibition. However, comprehensive preclinical studies and detailed characterizations of its biological activity and applications in cellular research have not been published or are not widely accessible. This scarcity of information prevents a detailed analysis as requested.
General information about MERTK (Mer receptor tyrosine kinase) and its inhibitors is available, but data specific to this compound is insufficient to construct a detailed scientific article with data tables and in-depth research findings as outlined in the initial request. Further research and publication of studies involving this compound are needed to provide the scientific community with a comprehensive understanding of its properties and potential applications.
Preclinical Evaluation and in Vivo Biological System Modulation by Unc3133
Utilization of In Vivo Preclinical Models for Mechanistic Studies
Preclinical in vivo models are indispensable tools for elucidating the complex biological effects and therapeutic potential of compounds like UNC3133. These models allow for the investigation of drug-target interactions within a living system, providing data on pharmacokinetics, target engagement, and downstream biological responses.
Murine Models for Investigating Biological Effects
Murine models, primarily mice, serve as foundational systems for studying the in vivo biological effects of MerTK inhibitors, including this compound. This compound, identified as lead compound 16 in certain studies, demonstrated specific pharmacokinetic properties in mice, exhibiting a half-life of 1.6 hours and an oral bioavailability of 16% ctdbase.orgnih.govidrblab.netnih.govscienceopen.com.
The inhibition of MerTK by compounds such as this compound is posited to exert dual effects against MerTK-expressing tumors by both reducing cancer cell survival and re-engaging the innate immune response ctdbase.orgnih.govidrblab.netscienceopen.com. Studies in murine models have shown that MerTK inhibition can counteract oncogenic processes, which, when active, contribute to decreased apoptosis, increased migration, chemoresistance, enhanced colony formation, and elevated tumor formation ctdbase.org.
Further mechanistic insights from murine models highlight the direct impact on MerTK phosphorylation. For instance, treatment with Compound 19, another MerTK inhibitor, resulted in a 75% decrease in MerTK phosphorylation in bone marrow leukemia cells of treated mice compared to vehicle-treated controls ctdbase.orgresearchgate.net. This demonstrates effective target engagement in vivo. Moreover, the critical role of MerTK signaling in tumor progression has been underscored by observations in immunocompetent mouse models where the loss of GAS6-dependent TAM (Tyro3, Axl, MerTK) signaling led to a significant reduction in tumor growth in models of pancreatic, colon, and breast cancer nih.gov. In Mertk−/− mice, a more pro-inflammatory cytokine profile was observed, characterized by increased levels of interleukin-6 (IL-6) and IL-12p40, and decreased IL-10, alongside an increased incidence of cytotoxic CD8+ T cells within tumors. This suggests that MerTK signaling on hematopoietic cells actively promotes tumor growth and metastasis nih.gov. Furthermore, transgenic expression of MERTK in the hematopoietic lineage has been shown to induce lymphoblastic leukemia or lymphoma in mice, emphasizing its oncogenic potential nih.gov.
Table 1: Pharmacokinetic Properties of this compound (Compound 16) in Mouse Models
| Parameter | Value | Reference |
| Half-life (mouse PK) | 1.6 hours | ctdbase.orgnih.govidrblab.netnih.govscienceopen.com |
| Oral Bioavailability | 16% | ctdbase.orgnih.govidrblab.netnih.govscienceopen.com |
| (Note: This table is presented as a static representation of data that could be part of an interactive data table in a digital format.) |
Xenograft Models for Studying Tumor Growth Modulation in Experimental Systems
Xenograft models, which involve implanting human tumor cells or tissues into immunocompromised mice, are pivotal for evaluating the efficacy of compounds like this compound in modulating tumor growth in experimental systems. These models are broadly categorized into subcutaneous tumor models, where cells are placed under the skin, and orthotopic xenografts, where tumor cells are engrafted into the organ of origin googleapis.comnih.gov. Orthotopic models are considered more clinically relevant due to their ability to mimic the natural tumor microenvironment and metastatic patterns observed in human cancers googleapis.comnih.gov. Cell line-derived xenograft (CDX) models, utilizing immortalized cell lines, are also commonly employed nih.gov.
Research has demonstrated the effectiveness of various small molecule MerTK inhibitors in diverse cancer xenograft models ctdbase.org. Specifically, MerTK inhibition has been shown to decrease xenograft growth in human melanoma murine xenograft models researchgate.net. A notable finding indicates that the combined treatment with pharmacologic MerTK inhibitors and BRAF inhibitors significantly reduced tumor growth in a BRAF-mutant patient-derived melanoma xenograft model, proving more effective than BRAF inhibition alone nih.gov.
Development of Robust In Vivo Systems for Research Reproducibility
The development and maintenance of robust in vivo systems are paramount for ensuring the reproducibility and reliability of preclinical research, which is essential for the advancement of therapeutic candidates. Preclinical testing and the evaluation of biological products are heavily reliant on the establishment of internationally accepted in vitro and in vivo models nih.gov.
For drug candidates, comprehensive in-depth toxicology studies within robust in vivo systems are critical steps before progressing to clinical trials figshare.com. The design of such systems emphasizes aspects like appropriate dosing, administration routes, selection of relevant readouts, and proper tissue choice for specific measurements. Crucially, practices such as randomization, blinding, and the inclusion of appropriate controls are vital for enhancing the scientific rigor and reproducibility of these studies nih.gov. Innovations such as microfluidic devices are contributing to improved reproducibility and sensitivity in in vivo studies, by simulating cellular responses that closely mimic the human in vivo milieu nih.gov. Furthermore, platforms like "Functional Diagnosis" leverage patient-derived xenograft (PDX) and MiniPDX models to offer faster and more cost-effective in vivo validation, aiding in the identification of crucial biomarkers.
Evaluation of Target Engagement and Pathway Modulation in Vivo
Assessing target engagement and the subsequent modulation of downstream signaling pathways in vivo is fundamental to understanding the therapeutic mechanism of this compound. This involves verifying that the compound effectively binds to its intended target and that this binding translates into desired biological changes at the molecular level within a living organism.
Assessment of MerTK Phosphorylation Inhibition in Animal Models
This compound is characterized as a potent macrocyclic pyrrolopyrimidine inhibitor of MerTK ctdbase.orgnih.govidrblab.netscienceopen.com. Its mechanism of action involves binding to the ATP binding pocket of the MerTK protein, thereby inhibiting its kinase activity ctdbase.orgnih.govidrblab.net. This inhibition of MerTK phosphorylation is a key indicator of target engagement and is directly assessed in animal models.
A significant finding demonstrating this inhibition comes from studies with Compound 19, a related MerTK inhibitor, which led to a 75% decrease in MerTK phosphorylation in bone marrow leukemia cells of treated mice compared to controls ctdbase.orgresearchgate.net. This reduction in phosphorylation signifies successful target engagement in a living system. The inhibition of MerTK is crucial as its activation typically drives signaling through canonical oncogenic pathways, including MEK/ERK, PI3K/AKT, and JAK/STAT, which promote cell growth, proliferation, and evasion of apoptosis nih.gov. Furthermore, MerTK phosphorylation has been identified as a prerequisite for its nuclear localization in non-small cell lung cancer (NSCLC) cells, underscoring the importance of its inhibition in cancer progression.
Monitoring Downstream Signaling Pathway Changes in Vivo
Beyond direct target engagement, monitoring changes in downstream signaling pathways provides a comprehensive understanding of this compound's biological impact in vivo. Activation of MerTK is known to influence a multitude of pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, and to regulate members of the signal transducer and activator of transcription (STAT) family ctdbase.orgnih.govresearchgate.net. Other proteins affected by MerTK activity include focal adhesion kinase (FAK), myosin light chain 2, survivin, and Bcl-2 ctdbase.org. These MerTK-driven signaling events in neoplastic cells contribute to phenotypes such as decreased apoptosis, increased migration, chemoresistance, increased colony formation, and enhanced tumor formation ctdbase.org.
Inhibition of MerTK has been shown to sensitize tumor cells to conventional chemotherapy nih.gov. For example, silencing MerTK in glioblastoma cells resulted in the downregulation of SRC proteins and the STAT3/KRAS pathway, along with key downstream targets like Musashi-1, SOX2, ZEB1, and slug nih.gov. MerTK also directly phosphorylates YAP/TAZ, which are central mediators of cell proliferation, transformation, motility, and angiogenesis in various tumor types nih.gov. Phosphorylated AKT (pAKT) has been identified as a specific pharmacodynamic marker for Mer kinase inhibitors in human melanoma G361 cells, with GAS6-induced Mer phosphorylation capable of activating pAKT. The PI3K/AKT pathway, also downstream of other TAM kinases like TYRO3, plays critical roles in cell survival and proliferation.
Table 2: Key Downstream Signaling Pathways Modulated by MerTK Inhibition
| Pathway/Protein Involved | Effect of MerTK Activation (Oncogenic Context) | Effect of MerTK Inhibition (Therapeutic Context) | Reference |
| MEK/ERK | Promotes cell growth and proliferation | Counteracts proliferation | ctdbase.orgnih.govresearchgate.net |
| PI3K/AKT | Promotes cell survival and proliferation | Counteracts survival and proliferation | ctdbase.orgnih.gov |
| JAK/STAT | Promotes cell growth and proliferation | Counteracts proliferation | ctdbase.orgnih.govresearchgate.net |
| FAK | Regulates migration and invasion | Modulates migration and invasion | ctdbase.orgresearchgate.net |
| SRC proteins | Involved in glioblastoma stem-like cell maintenance | Downregulation in glioblastoma cells | nih.gov |
| STAT3/KRAS | Involved in glioblastoma stem-like cell maintenance | Downregulation in glioblastoma cells | nih.gov |
| YAP/TAZ | Mediates proliferation, transformation, motility, angiogenesis | Counteracts these processes | nih.gov |
| (Note: This table is presented as a static representation of data that could be part of an interactive data table in a digital format.) |
Influence on the Innate Immune Response within Experimental Contexts
Physiologically, MerTK is a crucial regulator of tissue homeostasis, repair, and innate immune control. However, in the context of cancer, MerTK can be co-opted to foster an immunosuppressive microenvironment that promotes tumor growth and progression. Inhibition of MerTK, as achieved by this compound, has been shown to stimulate the innate immune response. ropensci.org Disabling the signaling pathways mediated by the TAM family of receptor tyrosine kinases, including MerTK, may also promote the engagement of adaptive immunity and enhance the efficacy of T-cell checkpoint blockade therapies.
Modulation of Efferocytosis in Research Settings
Efferocytosis is a vital biological process involving the phagocytic clearance of apoptotic cells by professional phagocytes, such as macrophages, mediated by MerTK. This process is essential for maintaining tissue homeostasis and preventing inflammation by removing dying cells before they undergo secondary necrosis and release pro-inflammatory contents.
However, in the tumor microenvironment, MerTK-dependent efferocytosis by macrophages can paradoxically contribute to an immunosuppressive state. This occurs through a reduction in M2 macrophage polarization and a decrease in the levels of wound healing cytokines, including Interleukin-4 (IL-4), Interleukin-10 (IL-10), Interleukin-13 (IL-13), and Transforming Growth Factor-beta (TGF-β). Such a shift in cytokine profiles following efferocytosis of apoptotic cells in tumor tissue contributes significantly to an immune-suppressive microenvironment. By inhibiting MerTK, this compound can modulate this efferocytic pathway, potentially disrupting the pro-tumorigenic, immunosuppressive consequences of unchecked efferocytosis and thereby enhancing anti-cancer effects.
Impact on Immunosuppressive Tumor Microenvironment Models
The tumor microenvironment (TME) is a complex and dynamic ecosystem characterized by its often highly immunosuppressive nature, which presents a significant challenge for effective cancer immunotherapies. MerTK plays a critical role in shaping this immunosuppressive environment. Its expression in cancer cells can promote cell proliferation and survival. Furthermore, the activation of MerTK signaling pathways induces an immunosuppressive microenvironment by regulating inflammatory cytokine-mediated signaling pathways and influencing the PD-1/PD-L1 axis.
Targeting MerTK with inhibitors like this compound represents a promising immunotherapeutic strategy for cancer patients. Preclinical studies have demonstrated that MerTK inhibition can decrease lung metastases in syngeneic murine models of breast cancer, colon cancer, and melanoma. This suggests that this compound, by inhibiting MerTK, can counteract the immunosuppressive mechanisms within the TME, thereby potentially sensitizing tumors to other anti-cancer agents and promoting a more robust anti-tumor immune response.
Investigating PD-L1 Expression in Experimental Systems
Programmed Death-Ligand 1 (PD-L1) is an immunoinhibitory molecule that, upon binding to its receptor PD-1 on T cells, suppresses T cell activation and facilitates tumor immune escape. Research indicates a direct link between MerTK activation and the enhancement of PD-L1 expression in cancer cells, which subsequently leads to the immunosuppression of cytotoxic CD8+ T cells.
In experimental systems, the inhibition of MerTK by compounds such as this compound holds the potential to counteract this mechanism. Studies have shown that MerTK inhibition can downregulate PD-L1 expression in monocytes and macrophages. Although MerTK is not predominantly expressed in T cells, its inhibition can indirectly upregulate PD-1 expression in both CD4+ and CD8+ T cells, leading to their activation. These findings suggest that targeting MerTK with inhibitors like this compound may enhance the therapeutic efficacy of immune checkpoint inhibitors by modulating the critical PD-1/PD-L1 axis and promoting T cell-mediated anti-tumor immunity.
Advanced Research Methodologies and Techniques Applied to Unc3133 Studies
Structural Biology Techniques
Structural biology plays a crucial role in understanding the precise interactions between UNC3133 and its target proteins at an atomic level. These techniques provide invaluable insights into binding modes, which are essential for structure-based drug design.
X-ray crystallography is a primary technique employed to resolve the three-dimensional structures of ligand-protein complexes involving this compound and its analogs. For instance, the X-ray structure of a macrocyclic analog (compound 3) complexed with MerTK was resolved, demonstrating that these macrocycles bind within the ATP binding pocket of the MerTK protein, as anticipated nih.govgenecards.orgidrblab.net. This structural information is vital for understanding how this compound exerts its inhibitory activity by competing with ATP for the binding site. Such detailed structural insights facilitate the rational design of more potent and selective inhibitors by revealing key interactions and potential sites for chemical modification.
Biochemical and Cell-Based Assay Development
To assess the biological activity and potency of this compound, a variety of biochemical and cell-based assays are developed and utilized. These assays provide quantitative data on enzyme inhibition and cellular responses.
Enzyme inhibition assays are fundamental for quantifying the potency of this compound against its target kinases. For example, biochemical assays, often radioisotope-based using 33P incorporation, have been performed to evaluate the capacity of this compound (referred to as compound 1 or 16 in some studies) to inhibit the enzymatic activity of various protein kinases, including TAM family members (TYRO3, AXL, and MER) and receptor tyrosine kinases (RET and FLT3). These studies involve generating 10-point semi-log dilution series to calculate the half-maximal inhibitory concentration (IC₅₀) values. For instance, this compound has shown an IC₅₀ of 13 µM against recombinant AXL protein.
Table 1: IC₅₀ Values of this compound Against Select Kinases
| Kinase | Assay Type | IC₅₀ (µM) | Reference |
| AXL | Biochemical (33P incorporation) | 13 |
Enzyme-Linked Immunosorbent Assays (ELISA) and phosphorylation assays are widely used cell-based methods to assess the inhibitory activity of compounds like this compound in a cellular context. A 384-well format cell-based MerTK phosphor-protein ELISA assay was developed to evaluate the inhibitory activity of macrocycles, including this compound nih.govgenecards.orgidrblab.net. In this assay, HEK293 cells expressing chimeric proteins (consisting of the extracellular and transmembrane domains from EGFR and the intracellular kinase domain from MerTK) are stimulated with EGF with and without inhibitors. The most active macrocycles, including this compound, demonstrated half-maximal effective concentration (EC₅₀) values below 40 nM in this cell-based MerTK phosphor-protein ELISA assay nih.govgenecards.orgidrblab.net. This indicates strong inhibitory activity against MerTK phosphorylation in a cellular environment. Phospho-specific ELISA kits are designed to detect endogenous levels of phosphorylated proteins, providing a sensitive and quantitative measure of pathway activation or inhibition.
Table 2: EC₅₀ Values of this compound Analogs in Cell-Based Assays
| Compound Class | Target | Assay Type | EC₅₀ (nM) | Reference |
| Macrocyclic Pyrrolopyrimidines | MerTK | Cell-based MerTK phosphor-protein ELISA | <40 | nih.govgenecards.orgidrblab.net |
Computational Approaches in Compound Design and Analysis
Computational methods are indispensable in the design, optimization, and analysis of chemical compounds, significantly accelerating the drug discovery process.
The discovery of macrocyclic pyrimidines as potent MerTK-specific inhibitors, including this compound, successfully engaged a structure-based drug design approach nih.govgenecards.org. This methodology leverages the known three-dimensional structure of the target protein (MerTK) to design compounds that fit optimally into its active site. Docking studies are a key component of this approach, predicting the binding pose and affinity of a ligand to a protein. These studies have suggested that on-target potency could be improved by locking the structure at the right conformation. Computational methods also extend to predicting kinase selectivity and analyzing physicochemical descriptors of compounds, which can guide the synthesis of more selective and effective inhibitors. Furthermore, molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations are commonly performed in silico to select promising candidate compounds and assess their drug-like properties before experimental synthesis and testing.
Molecular Docking and Simulation Studies
Molecular docking and simulation studies play a pivotal role in structure-based drug design, a methodology central to the development of compounds like this compound. This compound was designed using a structure-based approach, which inherently involves computational modeling to predict how a small molecule might bind to a protein target. nih.govnih.govnih.gov
A key finding in the research on MerTK inhibitors, including this compound, is the resolution of the X-ray crystal structure of a macrocyclic analogue (analogue 3) complexed with the MerTK protein. This structural information demonstrated that these macrocyclic compounds bind within the ATP binding pocket of the MerTK protein. nih.govnih.govnih.gov This direct visualization of the binding mode is often preceded or complemented by molecular docking studies, which computationally predict the preferred orientation of a ligand within a binding site based on scoring functions. Such studies provide insights into the crucial intermolecular interactions, including hydrogen bonding and hydrophobic contacts, that govern binding affinity. While specific molecular dynamics simulation studies for this compound were not detailed in the provided literature, such simulations are commonly employed in structure-based drug design to assess the stability of ligand-protein complexes over time and to refine binding poses, providing a more dynamic view beyond static docking predictions.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational tools used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models enable the prediction of the activity of new compounds and the rational design of more potent and selective agents. In the context of MerTK inhibitors, 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed.
These 3D-QSAR studies statistically validate the importance of specific structural features, such as the number of hydrogen bonds, in determining the inhibitory activity against MerTK. For instance, QSAR models have been developed for pyrazolo[3,4-d]pyrimidine derivatives, another class of Mer kinase inhibitors, to understand the structure-activity relationships and identify pharmacophore features crucial for ligand binding to the receptor. By analyzing the descriptors derived from the chemical structures, QSAR methodologies provide valuable insights into the molecular properties that contribute to the observed biological activity, guiding further chemical optimization of compounds like this compound.
Systems Biology Approaches for Network Analysis
Systems biology is an interdisciplinary field that adopts a holistic approach to understand complex biological systems by integrating experimental data with computational models and analytical techniques. Network analysis is a crucial tool within systems biology, representing biological components and their interactions as networks. This approach is particularly relevant for understanding the broader implications of inhibiting a specific protein like MerTK, which is part of the TAM receptor tyrosine kinase family and involved in intricate signaling pathways.
Compound Information Table
Broader Academic Implications and Future Research Trajectories
UNC3133 as a Research Tool for Kinase Biology
This compound, identified as a lead compound (compound 16), is a macrocyclic pyrrolopyrimidine designed as a MerTK inhibitor nih.gov. Its utility as a research tool stems from its potent inhibitory activity against MerTK, demonstrating an EC50 below 40 nM in cell-based MerTK phosphor-protein ELISA assays nih.gov. Furthermore, preliminary pharmacokinetic studies in mice indicate a half-life of 1.6 hours and an oral bioavailability of 16% nih.gov. These characteristics enable its application in in vitro and in vivo studies to dissect the biological functions of MerTK and related TAM kinases.
The TAM family of receptor tyrosine kinases—comprising TYRO3, AXL, and MERTK—are crucial regulators involved in a diverse array of biological processes. These include immune regulation, the clearance of apoptotic cells (efferocytosis), platelet aggregation, cell proliferation, survival, and migration nih.govnih.gov. Research utilizing compounds like this compound helps to further elucidate the specific contributions of individual TAM kinases to these processes. For instance, MERTK and AXL are known to contribute to the immunosuppressive nature of the tumor microenvironment, as they are expressed on various innate immune cells such as macrophages, NK cells, and dendritic cells nih.gov. AXL expression has also been correlated with epithelial-to-mesenchymal transition (EMT), metastasis, and motility in tumors nih.gov. TYRO3, while less extensively studied than AXL and MERTK, is overexpressed in numerous cancer types and promotes tumor cell survival, proliferation, metastasis, and resistance to chemotherapy nih.gov. Deficiencies in the expression or activities of TAM kinases can lead to severe conditions, including autoimmunity, blindness, and infertility, underscoring their critical roles in maintaining physiological homeostasis.
TAM receptor tyrosine kinases are known to activate various intracellular signaling pathways that are pivotal for cell function and disease progression. They are particularly implicated in activating oncogenic pathways such as the MEK/ERK and PI3K/AKT/mTOR signaling cascades nih.gov. TYRO3, for example, regulates pathways vital for cell proliferation and survival, migration and invasion, EMT, cell cycle regulation, transcriptional regulation, immune modulation, and oncogenic transformation. Studies have also reported the heterodimerization of TYRO3 and AXL, although the full functional significance of these interactions is still under investigation nih.gov. Furthermore, crosstalk between TYRO3 and other receptors, including estrogen receptors (ER), progesterone (B1679170) receptors (PR), and HER2 receptors, has been observed in breast cancer cells. The use of specific chemical probes like this compound allows researchers to selectively perturb these kinases and precisely map their downstream signaling events and interdependencies within complex cellular networks. Kinase activity profiling, often facilitated by peptide substrate microarray platforms, can directly detect protein kinase activity in cellular and tissue lysates, helping to elucidate signaling pathways driving specific biological processes and phenotypes.
Challenges and Opportunities in Developing Selective Kinase Modulators for Research
The development of selective kinase modulators for research is fraught with challenges, primarily due to the highly conserved nature of the ATP-binding site across the kinome, which can lead to off-target effects and limited selectivity. This lack of specificity can confound research findings and hinder the precise elucidation of individual kinase functions. Other significant bottlenecks include issues of efficacy and the emergence of acquired drug resistance. The structural similarities among the three TAM receptors, for instance, make it inherently difficult to develop inhibitors that are highly specific to a single TAM RTK nih.gov.
To overcome the challenges of selectivity and potency, various strategies are employed in the design of research compounds. A prominent approach involves the development of allosteric modulators, which bind to sites on the kinase that are less conserved across the kinome and are often only accessible upon specific conformational changes. These molecules are theorized to offer advantages such as enhanced selectivity and extended drug-target residence times. Structure-based drug design, as employed in the development of macrocyclic pyrrolopyrimidines like this compound, is another critical strategy for improving specificity and potency by leveraging detailed structural information of the kinase active site nih.gov. Furthermore, the concept of "selective-spectrum kinase inhibitors" or multi-targeted kinase inhibitors is gaining traction, as combining molecular targets within a single agent may offer greater research utility compared to highly selective single-target agents.
A significant limitation in current kinase research is the scarcity of highly selective chemical probes for a large portion of the human kinome, largely due to polypharmacology. To address this, researchers are increasingly leveraging advanced computational tools and high-throughput screening platforms. Resources like Kinobeads, which allow for the profiling of thousands of compounds against hundreds of kinases, are instrumental in revealing the target landscape of kinase inhibitors and identifying reasonably selective compounds for various kinases. Computational tools such as "The Kinase Library" and "LinkPhinder" are being developed to predict kinase-substrate relationships with high coverage and precision, thereby facilitating the discovery of new phosphorylation reactions and aiding in the identification of novel drug targets. These tools help researchers focus phosphoproteomic experiments and validate predictions of previously unknown phosphorylations, thereby accelerating the discovery of selective chemical probes.
Integration of this compound Research with Emerging Concepts in Chemical Biology
Research involving this compound exemplifies the integration of chemical synthesis with advanced biological inquiry, a hallmark of modern chemical biology. The design and characterization of this compound as a specific MerTK inhibitor contribute directly to the chemical biology goal of modulating kinase function for research purposes. This work aligns with emerging concepts such as the systematic discovery of selective chemical probes, which are essential for dissecting complex biological pathways. The insights gained from studies using this compound on TAM kinase biology and cellular signaling pathways feed into a broader understanding of kinase function and dysfunction, which is crucial for both basic science and drug discovery. The ongoing efforts at institutions like the University of North Carolina to develop novel small-molecule kinase inhibitors with diverse potency and selectivity profiles underscore the dynamic interplay between medicinal chemistry and biological research nih.gov. The integration of this compound research with computational biology, chemical proteomics, and advanced screening technologies represents a powerful paradigm for accelerating the discovery and validation of new therapeutic targets and understanding fundamental biological mechanisms.
Macrocyclic Chemistry in Modern Chemical Biology Research
Macrocyclic compounds, such as this compound, are gaining prominence in modern chemical biology and drug discovery due to their unique structural and pharmacological properties. This compound itself is a macrocyclic pyrrolopyrimidine, demonstrating the successful application of macrocyclization in the design of potent kinase inhibitors. The design of this compound employed a structure-based approach, which leverages detailed knowledge of the target protein's binding site to guide compound synthesis. This approach underscores the utility of macrocyclic scaffolds in achieving specific interactions with challenging protein targets.
Macrocycles are increasingly recognized for their ability to engage difficult therapeutic targets, including protein-protein interactions and G protein-coupled receptors (GPCRs). Their constrained conformational flexibility can lead to improved selectivity, enhanced binding affinity, and favorable pharmacokinetic profiles, including potential for cell permeability. Research in macrocyclic chemistry continues to evolve, with new synthetic methodologies, such as C-H functionalization, emerging to facilitate the efficient construction of diverse macrocyclic structures. Beyond synthetic small molecules, the field also encompasses peptide and protein-based macrocycles, which have shown promise in biomedical applications by exhibiting profoundly improved pharmaceutical performances. The successful development of compounds like this compound reinforces the value of exploring macrocyclic scaffolds for novel therapeutic agents.
Advancements in Target-Based and Phenotype-Based Discovery Methodologies
The discovery of this compound exemplifies the application of a target-based drug discovery approach. In this methodology, a specific molecular target, in this case, MerTK, is identified as crucial for disease pathology, and compounds are then designed or screened to modulate its activity. Target-based discovery is particularly effective when a validated target is known, allowing for rational drug design and optimization. This compound's design, which involved a structure-based approach and confirmation of its binding in the ATP pocket of MerTK via X-ray crystallography, is a clear illustration of this paradigm.
In contrast, phenotype-based drug discovery involves screening compounds for their ability to induce a desired observable change in a biological system, such as cells or animals, without necessarily knowing the precise molecular target upfront. This approach has experienced a resurgence in recent years and has been responsible for the discovery of a significant number of first-in-class small molecule drugs. While target-based approaches offer precision, they can be limited by the complexity of target validation and may not always translate effectively to complex biological systems or human diseases.
There is a growing recognition within the scientific community that integrating both target-based and phenotype-based strategies can lead to more efficient and successful drug discovery pipelines. Phenotypic screening can identify novel chemical starting points with desired effects, while subsequent target deconvolution, which involves identifying the molecular targets of phenotypically active compounds, is crucial for further optimization and understanding the mechanism of action. This integrated approach aims to bridge the gap between understanding molecular mechanisms and observing therapeutic effects in complex biological contexts.
Potential for Novel Research Applications and Target Exploration
This compound's potent inhibitory activity against MerTK positions it as a valuable chemical probe and a potential lead for novel therapeutic applications. MerTK is aberrantly elevated in various tumor cells and plays a role in the innate immune system, suggesting that its inhibition could offer a dual therapeutic benefit by reducing cancer cell survival and redirecting the innate immune response against MerTK-expressing tumors.
Beyond its primary target, this compound has also demonstrated inhibitory activity against other members of the TAM kinase family, including Flt3, Tyro3, and Axl, albeit with varying potencies. This multi-kinase inhibition profile suggests broader potential in cancers where these kinases are implicated, expanding the scope of its potential applications. For instance, MerTK inhibitors, including this compound, have been discussed in the context of EGFR tyrosine kinase inhibitor-resistant non-small cell lung cancer (NSCLC), although this compound's therapeutic effects in NSCLC have not yet undergone preclinical evaluation.
Despite its promising in vitro activity, pharmacokinetic studies in mice revealed that this compound has a relatively short half-life (1.6 hours) and low oral bioavailability (16%). These characteristics highlight the need for further chemical optimization to improve its drug-like properties, which could lead to the development of more potent, stable, and bioavailable derivatives. Such optimization efforts could involve further modifications to its macrocyclic scaffold or the incorporation of other structural motifs to enhance its pharmacokinetic profile.
The successful structure-based design of this compound also serves as a testament to the power of rational drug design in developing inhibitors for challenging kinase targets. Future research could explore its utility in other MerTK-related pathologies beyond oncology, given MerTK's diverse roles in the innate immune system and other physiological processes. Furthermore, the macrocyclic nature of this compound provides a framework for investigating the general advantages of macrocycles in drug design, such as achieving enhanced selectivity or cell permeability, which could be applied to other targets and disease areas.
Data Tables
The following tables summarize key research findings related to this compound's activity and pharmacokinetic properties.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | Inhibition Value (EC50/IC50) | Assay Type |
| MerTK | <40 nM (EC50) | Cell-based MerTK phosphor-protein ELISA assay |
| Mer | 3.0 nM (IC50) | |
| Flt3 | 6.8 nM (IC50) | |
| Tyro3 | 31 nM (IC50) | |
| Axl | 17 nM (IC50) |
Table 2: In Vivo Pharmacokinetic Properties of this compound (Mouse Study)
| Property | Value |
| Half-life | 1.6 hours |
| Oral Bioavailability | 16% |
Q & A
Q. Q1: What are the primary biochemical targets of UNC3133, and how do its IC50 values inform its selectivity in kinase inhibition?
Methodological Answer : this compound selectively inhibits Mer tyrosine kinase (MerTK) with an IC50 of 3.0 nM, while showing weaker inhibition of Axl (17 nM), Tyro3 (3.31 nM), and FLT3 (6.6 nM) . To validate target specificity, researchers should employ kinase profiling assays (e.g., competitive binding assays or enzymatic activity screens) across a broad panel of kinases. Dose-response curves and statistical analysis (e.g., Student’s t-test for significance) are critical to confirm selectivity thresholds. Cross-reactivity with structurally similar kinases (e.g., FLT3) should be investigated using structural modeling (e.g., molecular docking) to identify binding-site variations .
Q. Q2: How can researchers design in vitro experiments to assess this compound’s dual mechanism of action (reducing tumor survival and modulating immune response)?
Methodological Answer : A two-pronged experimental approach is recommended:
- Tumor cell survival assays : Use apoptosis markers (e.g., Annexin V/PI staining) in MerTK-expressing cancer lines (e.g., leukemia or NSCLC models) under varying this compound concentrations.
- Immune modulation assays : Co-culture tumor cells with macrophages or dendritic cells and quantify cytokine secretion (e.g., IL-10, TGF-β) via ELISA to evaluate innate immune redirection .
Include controls for off-target effects (e.g., MerTK knockout cells) and validate results with orthogonal methods (e.g., RNA-seq for MerTK pathway genes) .
Advanced Research Questions
Q. Q3: What experimental strategies can resolve contradictions between in vitro potency (IC50 = 3.0 nM) and in vivo pharmacokinetic limitations (%F = 16, IV T1/2 = 1.59 h)?
Methodological Answer : To bridge this translational gap:
- PK/PD modeling : Integrate plasma concentration-time profiles with target engagement data (e.g., MerTK phosphorylation inhibition in tumors) to optimize dosing regimens.
- Prodrug derivatization : Modify this compound’s chemical structure (e.g., phosphate ester prodrugs) to enhance oral bioavailability. Validate using in situ perfusion assays and LC-MS/MS for metabolite analysis .
- Alternative delivery systems : Test nanoparticle encapsulation to prolong half-life and reduce systemic clearance .
Q. Q4: How should researchers analyze conflicting data on this compound’s efficacy in immune-competent vs. immune-deficient murine models?
Methodological Answer : Contradictions may arise from the compound’s dual role in tumor survival and immune modulation. To dissect this:
- Syngeneic vs. xenograft models : Compare this compound efficacy in immune-competent (e.g., C57BL/6 mice with MC38 tumors) and athymic nude mice.
- Flow cytometry : Quantify tumor-infiltrating immune cells (e.g., CD8<sup>+</sup> T cells, macrophages) to correlate immune activation with tumor regression.
- Multivariate regression analysis : Identify covariates (e.g., baseline immune status, MerTK expression levels) influencing therapeutic outcomes .
Q. Q5: What methodological frameworks are recommended for integrating this compound into combination therapies with checkpoint inhibitors?
Methodological Answer :
- Synergy screening : Use Chou-Talalay combination index (CI) assays to evaluate this compound with anti-PD-1/PD-L1 agents.
- Mechanistic stratification : Prioritize combinations based on this compound’s immune-modulatory effects (e.g., enhancing phagocytosis via "don’t eat me" signal blockade). Validate using in vivo depletion studies (e.g., anti-CSF1R to target macrophages) .
- Translational endpoints : Include survival metrics, tumor immune profiling, and histopathological analysis .
Data Validation and Reproducibility
Q. Q6: How can researchers ensure reproducibility of this compound’s in vivo efficacy studies given its short half-life?
Methodological Answer :
- Standardized dosing protocols : Adopt continuous infusion or twice-daily dosing to maintain therapeutic plasma levels. Monitor via microsampling LC-MS/MS.
- Blinded histopathology : Engage independent pathologists to score tumor sections for necrosis, immune infiltration, and MerTK inhibition.
- Open-data practices : Publish raw pharmacokinetic data, dosing schedules, and animal husbandry conditions in supplementary materials .
Q. Q7: What statistical approaches are critical for interpreting heterogeneous responses to this compound in patient-derived xenograft (PDX) models?
Methodological Answer :
- Hierarchical clustering : Group PDX models by MerTK expression, tumor mutational burden, or immune microenvironment features.
- Bayesian hierarchical models : Account for inter-PDX variability in dose-response analysis.
- Sensitivity thresholds : Define responders vs. non-responders using RECIST-like criteria adapted for preclinical models .
Emerging Research Directions
Q. Q8: What experimental designs are optimal for studying resistance mechanisms to this compound in MerTK-driven cancers?
Methodological Answer :
- Long-term exposure assays : Generate resistant cell lines via incremental this compound dosing. Perform whole-exome sequencing and CRISPR-Cas9 screens to identify resistance drivers (e.g., MerTK mutations or compensatory Axl upregulation).
- Transcriptomic profiling : Use single-cell RNA-seq to dissect clonal evolution and stromal interactions in resistant tumors .
Q. Q9: How can researchers leverage this compound’s structure-activity relationship (SAR) to design next-generation MerTK inhibitors with improved metabolic stability?
Methodological Answer :
- Fragment-based drug design : Screen this compound analogs for metabolic hotspots (e.g., cytochrome P450 susceptibility) using in silico tools (e.g., Schrödinger’s Desmond).
- Isotope-labeling studies : Track <sup>14</sup>C-UNC3133 metabolites in hepatocyte incubations to identify degradation pathways.
- 3D-QSAR modeling : Correlate structural modifications (e.g., halogen substitutions) with PK/PD outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
